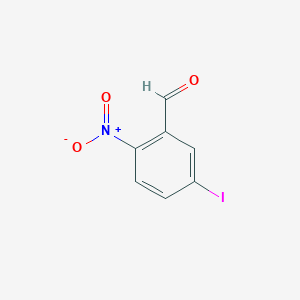5-Iodo-2-nitrobenzaldehyde
CAS No.: 105728-31-2
Cat. No.: VC8202476
Molecular Formula: C7H4INO3
Molecular Weight: 277.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 105728-31-2 |
|---|---|
| Molecular Formula | C7H4INO3 |
| Molecular Weight | 277.02 g/mol |
| IUPAC Name | 5-iodo-2-nitrobenzaldehyde |
| Standard InChI | InChI=1S/C7H4INO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H |
| Standard InChI Key | PZVNMLVSJKHPKC-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1I)C=O)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=C(C=C1I)C=O)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-Iodo-2-nitrobenzaldehyde features a benzene ring substituted with an aldehyde group at position 1, a nitro group at position 2, and an iodine atom at position 5 (Figure 1). The IUPAC name is 5-iodo-2-nitrobenzaldehyde, and its canonical SMILES string is . The iodine atom contributes to the compound’s polarizability, while the nitro and aldehyde groups confer electrophilic reactivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 277.02 g/mol |
| Density | 2.2±0.1 g/cm³ |
| Boiling point | 303.5±42.0 °C |
| Melting point | Not reported |
| LogP (Partition coefficient) | 3.80 |
The compound’s high density and boiling point reflect strong intermolecular interactions, including halogen bonding from the iodine substituent.
Synthesis and Industrial Production
Oxidative Synthesis via TEMPO/BAIB
A modern approach, detailed in patent CN101219955B, employs 2,2,6,6-tetramethylpiperidinooxy (TEMPO) and iodobenzene diacetate (BAIB) to oxidize 5-iodo-2-nitrobenzyl alcohol . This method offers milder conditions (room temperature) and higher yields (85–90%). The reaction mechanism involves TEMPO-mediated oxidation of the alcohol to the aldehyde, with BAIB serving as a stoichiometric oxidant (Figure 2) .
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Conditions | Scalability |
|---|---|---|---|
| Nitration | 60–70 | 0–5°C, strong acids | Laboratory-scale |
| TEMPO/BAIB oxidation | 85–90 | RT, dichloromethane | Industrial-scale |
The TEMPO/BAIB method is favored for its operational simplicity and compatibility with halogenated substrates .
Chemical Reactivity and Applications
Reduction of the Nitro Group
The nitro group undergoes reduction to an amine using catalysts like palladium on carbon () or sodium borohydride (), yielding 5-iodo-2-aminobenzaldehyde. This intermediate is pivotal in synthesizing heterocyclic compounds, including quinazolines and benzimidazoles, which exhibit antimicrobial and anticancer activities.
Nucleophilic Substitution at the Iodo Position
The iodine atom participates in Ullmann-type coupling reactions with aryl boronic acids, enabling Suzuki-Miyaura cross-couplings to form biaryl structures. For example, reaction with phenylboronic acid in the presence of produces 2-nitro-5-phenylbenzaldehyde, a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs).
Aldehyde Oxidation and Condensation
Oxidation of the aldehyde group with potassium permanganate () yields 5-iodo-2-nitrobenzoic acid, a building block for polyamide polymers. Conversely, condensation with amines forms Schiff bases, which are explored as corrosion inhibitors and antifungal agents.
| Cell Line | |
|---|---|
| K562 (Leukemia) | 9.5 |
| HCT15 (Colon) | 2.37 |
| MDA-MB-435 (Breast) | 50.64 |
Antibacterial Efficacy
The compound exhibits bacteriostatic effects against Staphylococcus aureus and Escherichia coli (), attributed to membrane disruption and thiol group alkylation.
Antioxidant Capacity
Radical scavenging assays (DPPH and ABTS) show moderate antioxidant activity (), comparable to ascorbic acid.
Industrial and Research Applications
Pharmaceutical Intermediates
5-Iodo-2-nitrobenzaldehyde is a key precursor in synthesizing kinase inhibitors (e.g., imatinib analogs) and antitubercular agents. Its iodine moiety facilitates radioisotope labeling for positron emission tomography (PET) tracers.
Materials Science
The nitro and aldehyde groups enable covalent organic framework (COF) synthesis, with applications in gas storage and catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume